Epinephrine

Description

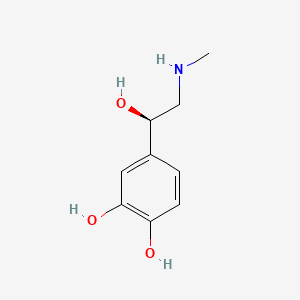

Structure

3D Structure

Properties

IUPAC Name |

4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-10-5-9(13)6-2-3-7(11)8(12)4-6/h2-4,9-13H,5H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCTWMZQNUQWSLP-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=C(C=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H](C1=CC(=C(C=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Record name | EPINEPHRINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16207 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022986 | |

| Record name | (-)-Epinephrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Epinephrine appears as white to nearly-white microcrystalline powder or granules. Odorless. Melting point 211-212 °C. Aqueous solutions are slightly alkaline. Slightly bitter, numbing taste., Solid | |

| Record name | EPINEPHRINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16207 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Epinephrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000068 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 0.1 mg/mL at 64 °F (NTP, 1992), less than 0.1 mg/mL at 64° F, Very slightly soluble in alcohol. Readily soluble in aqueous solutions of mineral acids, NaOH, and KOH. Insoluble in aqueous solutions of ammonia and of the alkali carbonates. Insoluble in chloroform, ether, acetone, oils., Very slightly soluble in alcohol., Insoluble in ethanol; soluble in acetic acid, In water, 180 mg/L at 20 °C, 0.18 mg/mL | |

| Record name | EPINEPHRINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16207 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Epinephrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00668 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | EPINEPHRINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4289 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Epinephrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000068 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Impurities |

Adrenalone /SRP: Adrenalone is the keto form of epinephrine/, 2-(benzylmethylamino)-1-(3,4-dihydroxyphenyl)ethanone, Noradrenaline | |

| Record name | EPINEPHRINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4289 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Brown (in air), Minute crystals, gradually browning on exposure to liaght and air, Light brown or nearly white crystalline powder, Colorless microcrystals, White to nearly white, microcrystalline powder or granules. | |

CAS No. |

51-43-4 | |

| Record name | EPINEPHRINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16207 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (-)-Epinephrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epinephrine [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epinephrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00668 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (-)-Epinephrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Epinephrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.090 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPINEPHRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YKH834O4BH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | EPINEPHRINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4289 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Epinephrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000068 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

412 to 414 °F (NTP, 1992), 211.5 °C, MP: 211-212 °C, approximately 215 °C with decomposition when heated rapidly | |

| Record name | EPINEPHRINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16207 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Epinephrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00668 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | EPINEPHRINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4289 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Epinephrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000068 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Epinephrine Biosynthesis and Metabolic Pathways

Enzymatic Cascade of Epinephrine (B1671497) Synthesis

The biosynthesis of this compound begins with the amino acid L-tyrosine and involves a four-step enzymatic pathway primarily occurring in the chromaffin cells of the adrenal medulla and in certain neurons. nih.gov

Tyrosine Hydroxylase (TH) in Catecholamine Synthesis

The initial and rate-limiting step in the biosynthesis of all catecholamines, including this compound, is catalyzed by the enzyme Tyrosine Hydroxylase (TH). nih.govahajournals.org TH is a member of the aromatic amino acid hydroxylase family and facilitates the conversion of L-tyrosine to L-dihydroxyphenylalanine (L-DOPA). This hydroxylation reaction requires molecular oxygen and tetrahydrobiopterin (B1682763) as cofactors. nih.gov

Aromatic L-Amino Acid Decarboxylase (AAAD) / DOPA Decarboxylase

The second step in the synthesis of this compound is the decarboxylation of L-DOPA to form dopamine (B1211576). This reaction is catalyzed by the enzyme Aromatic L-Amino Acid Decarboxylase (AAAD), also known as DOPA Decarboxylase (DDC). researchgate.net AAAD is a cytosolic, homodimeric enzyme that utilizes pyridoxal (B1214274) phosphate (B84403) (the active form of vitamin B6) as a cofactor. wikipedia.orgtaylorandfrancis.com

While not the rate-limiting step under normal physiological conditions, AAAD plays a crucial role in the synthesis of dopamine, which serves as the immediate precursor to northis compound (B1679862) and subsequently this compound. wikipedia.orgnih.gov The enzyme is widely distributed and can also catalyze the decarboxylation of other aromatic L-amino acids, such as 5-hydroxytryptophan (B29612) in the synthesis of serotonin (B10506). taylorandfrancis.com

Dopamine-β-Hydroxylase (DBH) and Northis compound Formation

Following the formation of dopamine, the third enzymatic reaction in the this compound biosynthetic pathway is the conversion of dopamine to northis compound. This hydroxylation reaction is catalyzed by Dopamine-β-Hydroxylase (DBH), also known as dopamine β-monooxygenase. wikipedia.orgnih.gov DBH is a copper-containing oxygenase that requires ascorbic acid (vitamin C) and molecular oxygen as co-substrates. wikipedia.orgresearchgate.net

A unique feature of DBH is that it is the only enzyme in the catecholamine synthesis pathway that is located within synaptic vesicles. wikipedia.orgwikipedia.org Dopamine is actively transported from the cytoplasm into these vesicles, where it is then converted to northis compound. cvpharmacology.com This vesicular synthesis protects northis compound from degradation in the cytoplasm and prepares it for release as a neurotransmitter. cvpharmacology.com

Phenylethanolamine N-methyltransferase (PNMT) and this compound Formation

The final step in the biosynthesis of this compound is the methylation of northis compound, a reaction catalyzed by the enzyme Phenylethanolamine N-methyltransferase (PNMT). researchgate.netwikipedia.org PNMT transfers a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to the amino group of northis compound, yielding this compound. wikipedia.orgnih.govnih.gov

PNMT is primarily found in the cytoplasm of the chromaffin cells of the adrenal medulla. wikipedia.org Northis compound formed within vesicles is transported back into the cytoplasm to be converted into this compound by PNMT. cvpharmacology.com The newly synthesized this compound is then transported back into the chromaffin granules for storage and subsequent release into the bloodstream. cvpharmacology.com The expression and activity of PNMT are regulated by glucocorticoids synthesized in the adrenal cortex. wikipedia.org

This compound Degradation and Inactivation Pathways

The physiological actions of this compound are terminated through its metabolic degradation. The primary enzymatic pathway for this inactivation involves the action of Catechol-O-methyltransferase (COMT).

Catechol-O-methyltransferase (COMT) Action

Catechol-O-methyltransferase (COMT) is a key enzyme responsible for the degradation of catecholamines, including this compound, northis compound, and dopamine. wikipedia.orgcreative-enzymes.com COMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups on the catechol ring of this compound. wikipedia.orgcreative-enzymes.com This O-methylation results in the formation of metanephrine. creative-enzymes.comdrugbank.com

This metabolic conversion is a principal route for the inactivation of circulating this compound. drugbank.com Metanephrine is a physiologically inactive metabolite that is then further metabolized and excreted from the body. drugbank.com COMT exists in two forms: a soluble form (S-COMT) and a membrane-bound form (MB-COMT). wikipedia.org Along with monoamine oxidase (MAO), COMT plays a critical role in regulating the concentration and duration of action of catecholamines. nih.gov

| Step | Enzyme | Substrate | Product | Location | Cofactors/Co-substrates |

| Synthesis 1 | Tyrosine Hydroxylase (TH) | L-Tyrosine | L-DOPA | Cytoplasm | Tetrahydrobiopterin, O₂ |

| Synthesis 2 | Aromatic L-Amino Acid Decarboxylase (AAAD) | L-DOPA | Dopamine | Cytoplasm | Pyridoxal Phosphate (B6) |

| Synthesis 3 | Dopamine-β-Hydroxylase (DBH) | Dopamine | Northis compound | Synaptic Vesicles | Ascorbic Acid (Vitamin C), O₂ |

| Synthesis 4 | Phenylethanolamine N-methyltransferase (PNMT) | Northis compound | This compound | Cytoplasm | S-adenosyl-L-methionine (SAM) |

| Degradation | Catechol-O-methyltransferase (COMT) | This compound | Metanephrine | - | S-adenosyl-L-methionine (SAM) |

Monoamine Oxidase (MAO) Action

Monoamine Oxidase (MAO) is a key enzyme located on the outer membrane of mitochondria that catalyzes the oxidative deamination of catecholamines, including this compound. youtube.comnih.govtmc.edu This process is crucial for inactivating this compound and preventing its excessive accumulation. youtube.com The action of MAO converts this compound into an aldehyde intermediate, 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL). nih.gov

There are two isoforms of MAO, MAO-A and MAO-B, both of which can metabolize this compound. nih.gov Research indicates that catecholaminergic neurons primarily express MAO-A, suggesting it is the predominant route for the intraneuronal breakdown of catecholamines. nih.gov Studies have shown that MAO-A is more efficient than MAO-B in metabolizing all three endogenous catecholamines (dopamine, northis compound, and this compound). nih.gov The enzymatic action of MAO is considered an absolute requirement for the complete inactivation of the neurotransmitter. youtube.com Inhibition of MAO leads to a significant reduction in the metabolism of this compound, highlighting the enzyme's critical role in its degradation pathway. nih.gov

Metabolite Formation (e.g., Vanillylmandelic Acid, Metanephrine)

The enzymatic degradation of this compound by COMT and MAO results in the formation of several metabolites, which are then excreted in the urine. drugbank.compathologytestsexplained.org.au The two most significant metabolites in this context are metanephrine and vanillylmandelic acid (VMA). droracle.aitesting.com

Metanephrine: Metanephrine is formed when this compound is acted upon by the enzyme Catechol-O-methyltransferase (COMT). wikipedia.orgwikipedia.orgnih.gov COMT transfers a methyl group from the donor S-adenosylmethionine to the hydroxyl group on the catechol ring of this compound. nih.govwikipedia.org This O-methylation process results in the formation of metanephrine, which is a physiologically inactive metabolite. nih.gov While some metanephrine is produced from circulating this compound, a significant portion is formed within the same cells that synthesize this compound, such as the chromaffin cells of the adrenal medulla. oup.comresearchgate.net

Vanillylmandelic Acid (VMA): Vanillylmandelic acid (VMA) is the ultimate end-stage metabolite of both this compound and northis compound metabolism. droracle.aiwikipedia.org Its formation represents the convergence of the metabolic pathways involving both COMT and MAO. healthmatters.iohealthmatters.io

The pathway to VMA can occur in two sequences:

this compound is first converted to metanephrine by COMT. Metanephrine is then acted upon by MAO to form an intermediate aldehyde, which is subsequently oxidized to VMA.

Alternatively, this compound can first be deaminated by MAO to form 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL). DOPEGAL is then O-methylated by COMT to produce VMA. nih.gov

Ultimately, both pathways lead to the production of VMA, which is then excreted in the urine. drugbank.comdroracle.aipathologytestsexplained.org.au

Data Tables

Table 1: Key Enzymes in this compound Metabolism

| Enzyme | Action | Cellular Location |

|---|---|---|

| Monoamine Oxidase (MAO) | Catalyzes oxidative deamination of this compound to an aldehyde. tmc.edu | Outer mitochondrial membrane. youtube.comtmc.edu |

| Catechol-O-methyltransferase (COMT) | Transfers a methyl group to this compound, forming metanephrine. wikipedia.org | Cytoplasm. youtube.com |

| Aldehyde Dehydrogenase | Oxidizes the aldehyde intermediate to form vanillylmandelic acid. youtube.comyoutube.com | Not specified in provided context. |

Table 2: Key Metabolites of this compound

| Metabolite | Precursor | Enzyme(s) Involved | Significance |

|---|---|---|---|

| Metanephrine | This compound | Catechol-O-methyltransferase (COMT). wikipedia.org | An inactive intermediate metabolite. nih.gov |

| Vanillylmandelic Acid (VMA) | this compound, Northis compound, Metanephrine | COMT and Monoamine Oxidase (MAO). droracle.aihealthmatters.io | The final, inactive end-product of metabolism. droracle.aiwikipedia.org |

Adrenergic Receptor Subtypes and Epinephrine Mediated Signaling

Classification and Distribution of Adrenergic Receptors

Adrenergic receptors are broadly classified into two main types: alpha (α) and beta (β) receptors. nih.gov These types are further divided into several subtypes, each with distinct tissue distribution and signaling pathways, which allows for the specific and varied effects of epinephrine (B1671497) throughout the body. frontiersin.org In total, nine subtypes of adrenergic receptors are recognized: three α1 subtypes (α1A, α1B, α1D), three α2 subtypes (α2A, α2B, α2C), and three β subtypes (β1, β2, β3). qiagen.comfrontiersin.org

Alpha-adrenergic receptors are divided into α1 and α2 subtypes, which are functionally distinct. nih.govnih.gov α1 receptors are typically excitatory and postsynaptic, while α2 receptors are often inhibitory and located on presynaptic nerve terminals, where they regulate neurotransmitter release. nih.govwikipedia.org

α1-Adrenergic Receptors : These receptors are primarily coupled to Gq proteins and mediate responses such as smooth muscle contraction. wikipedia.orgwikipedia.org Their activation leads to vasoconstriction in blood vessels of the skin, gastrointestinal sphincters, and kidney. wikipedia.org The three subtypes of α1-receptors are α1A, α1B, and α1D. frontiersin.orgwikipedia.org While all subtypes primarily signal through an increase in intracellular calcium, they are distributed differently throughout the body, including the brain, peripheral and renal vasculature, heart, and prostate. ahajournals.orgnih.govyoutube.com The α1A-subtype, for instance, is heavily implicated in maintaining vascular tone. nih.gov

α2-Adrenergic Receptors : These receptors are typically coupled to Gi proteins and their activation leads to the inhibition of adenylyl cyclase. wikipedia.orgnih.govwikipedia.org They are found on presynaptic nerve terminals, where their stimulation by northis compound (B1679862) creates a negative feedback loop, inhibiting further northis compound release. wikipedia.orgwikipedia.org Postsynaptically, they are found in the central nervous system, where they can influence blood pressure and cognitive functions. qiagen.comwikipedia.org The α2 receptor subtypes—α2A, α2B, and α2C—are located throughout the brain in areas like the locus coeruleus, thalamus, and hippocampus, as well as in the gastrointestinal system. wikipedia.orgyoutube.com

Table 1: Alpha-Adrenergic Receptor Subtypes

| Receptor Subtype | Primary G-Protein | General Location | Key Function upon this compound Binding |

|---|---|---|---|

| α1 (A, B, D) | Gq | Smooth muscle (blood vessels, genitourinary tract), Heart, Liver, Brain ahajournals.orgwikipedia.orgnih.govyoutube.com | Smooth muscle contraction, Vasoconstriction, Glycogenolysis nih.govwikipedia.org |

| α2 (A, B, C) | Gi | Presynaptic nerve terminals, Brain, Pancreas, Platelets wikipedia.orgwikipedia.orgyoutube.com | Inhibition of northis compound release, Decreased insulin (B600854) secretion, Platelet aggregation wikipedia.org |

Beta-adrenergic receptors are predominantly coupled to Gs proteins, leading to the activation of adenylyl cyclase. wikipedia.org They mediate a range of responses, including cardiac stimulation, smooth muscle relaxation, and metabolic effects. wikipedia.orgnih.gov

β1-Adrenergic Receptors : These receptors are found predominantly in the heart and kidneys. nih.govyoutube.com In cardiac tissue, their activation by this compound increases heart rate, contractility, and conduction velocity. wikipedia.orgyoutube.com In the kidneys, β1 receptor stimulation promotes the release of renin. youtube.comyoutube.com

β2-Adrenergic Receptors : β2 receptors are widely distributed and are found in airway smooth muscles, blood vessels supplying skeletal muscle, the uterus, and liver cells. youtube.comwikipedia.orgnih.gov Their activation by this compound leads to smooth muscle relaxation, resulting in bronchodilation and vasodilation. wikipedia.orgwikipedia.org In the liver, β2 stimulation promotes glycogenolysis. wikipedia.orgyoutube.com

β3-Adrenergic Receptors : These receptors are located mainly in adipose tissue and the urinary bladder. youtube.comwikipedia.orgnih.gov In fat cells, β3 receptor activation stimulates lipolysis and thermogenesis. wikipedia.orgpatsnap.com In the urinary bladder, it leads to the relaxation of the detrusor muscle. youtube.comwikipedia.org A key feature of the β3 receptor is its relative resistance to desensitization compared to β1 and β2 subtypes. nih.gov

Table 2: Beta-Adrenergic Receptor Subtypes

| Receptor Subtype | Primary G-Protein | General Location | Key Function upon this compound Binding |

|---|---|---|---|

| β1 | Gs | Heart, Kidneys nih.govyoutube.com | Increased heart rate and contractility, Renin release youtube.comyoutube.com |

| β2 | Gs | Lungs (airway smooth muscle), Skeletal muscle arterioles, Uterus, Liver wikipedia.orgwikipedia.orgnih.gov | Bronchodilation, Vasodilation, Glycogenolysis wikipedia.orgwikipedia.orgyoutube.com |

| β3 | Gs / Gi | Adipose tissue, Urinary bladder wikipedia.orgnih.govnih.gov | Lipolysis, Thermogenesis, Detrusor muscle relaxation wikipedia.orgpatsnap.com |

G-Protein Coupled Receptor (GPCR) Mechanisms

Adrenergic receptors function as intermediaries, transmitting the extracellular signal of this compound binding into an intracellular response via heterotrimeric G-proteins. libretexts.org These receptors consist of a single polypeptide chain that traverses the cell membrane seven times. wikipedia.org G-proteins, composed of alpha (α), beta (β), and gamma (γ) subunits, are associated with the receptor on the intracellular side of the membrane. libretexts.org

The signaling process begins when this compound binds to the receptor, inducing a conformational change. youtube.com This change allows the receptor to interact with an adjacent G-protein. youtube.com This interaction catalyzes the exchange of a guanosine (B1672433) diphosphate (B83284) (GDP) molecule for a guanosine triphosphate (GTP) molecule on the G-protein's α-subunit. youtube.comaklectures.com The binding of GTP activates the G-protein, causing the α-subunit to dissociate from the βγ-dimer. aklectures.com Both the activated α-subunit and the βγ-dimer can then interact with and modulate the activity of various downstream effector proteins, such as enzymes and ion channels. qiagen.comaklectures.com The specificity of the cellular response is determined by the type of G-protein α-subunit the receptor is coupled to:

Gαs (stimulatory) : Activates adenylyl cyclase. wikipedia.org

Gαi (inhibitory) : Inhibits adenylyl cyclase. wikipedia.orgwikipedia.org

Gαq : Activates phospholipase C. wikipedia.orgwikipedia.org

Intracellular Signal Transduction Pathways

The dissociation of the G-protein initiates specific intracellular signaling cascades that amplify the initial signal from this compound. The primary pathways activated depend on whether the receptor is coupled to a Gs, Gi, or Gq protein.

This pathway is the canonical signaling route for β-adrenergic receptors and is inhibited by α2-adrenergic receptors. wikipedia.orgnih.gov

Activation/Inhibition of Adenylyl Cyclase : Upon activation by this compound, β-receptors engage the Gs protein. wikipedia.org The dissociated Gs-alpha subunit binds to and activates the enzyme adenylyl cyclase. aklectures.com Conversely, when α2-receptors are activated, the associated Gi-alpha subunit inhibits adenylyl cyclase. nih.govresearchgate.net

cAMP Production : Activated adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP), a key second messenger. khanacademy.orgaklectures.comsavemyexams.com

Protein Kinase A (PKA) Activation : cAMP molecules bind to the regulatory subunits of protein kinase A (PKA), causing them to release and activate the catalytic subunits. youtube.comsavemyexams.com

Cellular Response : The active PKA then phosphorylates various downstream target proteins, including enzymes and transcription factors, leading to a cellular response. khanacademy.orgnih.gov For example, in liver cells, PKA phosphorylates enzymes that lead to the breakdown of glycogen (B147801) into glucose. khanacademy.orgyoutube.com

This pathway is the primary signaling mechanism for α1-adrenergic receptors. qiagen.comwikipedia.org

Activation of Phospholipase C (PLC) : When this compound binds to an α1-receptor, the associated Gq protein is activated. nih.govwikipedia.org The dissociated Gq-alpha subunit then activates the membrane-bound enzyme phospholipase C (PLC). qiagen.comwikipedia.org

Generation of IP3 and DAG : PLC cleaves a membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2), into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). qiagen.comwikipedia.org

Calcium Mobilization : IP3, being water-soluble, diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, which are ligand-gated calcium channels. wikipedia.org This binding triggers the release of stored calcium (Ca2+) into the cytoplasm, rapidly increasing the intracellular Ca2+ concentration. wikipedia.org

Protein Kinase C (PKC) Activation : DAG remains in the plasma membrane and, along with the increased intracellular Ca2+, activates protein kinase C (PKC). frontiersin.org PKC then phosphorylates a variety of cellular proteins, leading to responses such as smooth muscle contraction. frontiersin.org

Table 3: Compound Names

| Compound Name | Abbreviation |

|---|---|

| Adenosine triphosphate | ATP |

| Adrenaline | This compound |

| Cyclic adenosine monophosphate | cAMP |

| Diacylglycerol | DAG |

| Guanine (B1146940) nucleotide binding proteins | G-proteins |

| Guanosine diphosphate | GDP |

| Guanosine triphosphate | GTP |

| Inositol 1,4,5-trisphosphate | IP3 |

| Noradrenaline | Northis compound |

| Phosphatidylinositol 4,5-bisphosphate | PIP2 |

| Phospholipase C | PLC |

| Protein Kinase A | PKA |

Other Associated Signaling Cascades (e.g., MAPK, ERK, EPAC)

Beyond the canonical signaling pathways, the activation of adrenergic receptors by this compound initiates a complex network of alternative signaling cascades that play crucial roles in cellular regulation. These pathways, including the Mitogen-Activated Protein Kinase (MAPK), Extracellular signal-Regulated Kinase (ERK), and Exchange Protein Directly Activated by cAMP (EPAC) cascades, are integral to processes such as cell growth, differentiation, proliferation, and apoptosis. The engagement of these pathways is highly dependent on the specific adrenergic receptor subtype, the G-protein to which it couples, and the cellular context.

Mitogen-Activated Protein Kinase (MAPK) and Extracellular signal-Regulated Kinase (ERK) Pathways:

The MAPK/ERK pathway is a highly conserved signaling module that transduces extracellular signals into a wide range of cellular responses. The activation of this cascade by this compound is a multifaceted process that varies significantly among the different adrenergic receptor subtypes.

α1-Adrenergic Receptors: These receptors, which couple to Gq/11 proteins, are potent activators of the ERK1/2 pathway. bosterbio.com Upon stimulation by this compound, the activated Gαq subunit stimulates Phospholipase C (PLC), leading to the generation of diacylglycerol (DAG) and inositol trisphosphate (IP3). nih.gov Subsequently, Protein Kinase C (PKC) is activated by DAG, which can then trigger the ERK cascade. bosterbio.com Furthermore, α1-adrenergic receptor activation can also engage the ERK pathway through Phosphoinositide 3-kinase (PI3K). bosterbio.com All three α1-subtypes (α1A, α1B, and α1D) are capable of activating ERK, although the specific downstream effectors may vary. khanacademy.org

α2-Adrenergic Receptors: Primarily coupled to Gi/o proteins, α2-adrenergic receptors also mediate ERK activation. nih.gov This signaling is pertussis toxin-sensitive, confirming the involvement of Gi proteins. capes.gov.br The activation of ERK by α2-adrenergic receptors can proceed through both Src-dependent and Src-independent pathways, ultimately converging on the Ras-Raf-MEK-ERK cascade. nih.gov Notably, in some cellular contexts, this activation does not necessitate the transactivation of the Epidermal Growth Factor Receptor (EGFR). nih.gov

β-Adrenergic Receptors: The link between β-adrenergic receptors and the MAPK/ERK pathway is complex and often involves a "switching" of G-protein coupling or the involvement of scaffolding proteins.

β1-Adrenergic Receptors: While primarily coupled to Gs, β1-adrenergic receptors can also activate the EGFR-ERK signaling pathway through a process involving β-arrestin transactivation, which can have cardioprotective effects. nih.gov

β2-Adrenergic Receptors: These receptors exhibit dual coupling to both Gs and Gi proteins. Phosphorylation of the β2-adrenergic receptor by Protein Kinase A (PKA), a downstream effector of Gs signaling, can induce a switch in its coupling preference from Gs to Gi. This switch to Gi coupling leads to the activation of the ERK pathway. Additionally, β-arrestin, recruited to the phosphorylated receptor, can act as a scaffold for components of the MAPK cascade, leading to sustained ERK activation.

β3-Adrenergic Receptors: Unlike other β-subtypes, the β3-adrenergic receptor is resistant to β-arrestin-mediated endocytosis. It can activate the MAPK pathway independently of β-arrestin by directly interacting with the tyrosine kinase Src.

Exchange Protein Directly Activated by cAMP (EPAC) Pathway:

EPACs are guanine nucleotide exchange factors for the small GTPases Rap1 and Rap2, and they represent a PKA-independent pathway for cAMP-mediated signaling. Activation of β-adrenergic receptors by this compound leads to an increase in intracellular cAMP, which can directly bind to and activate EPAC.

Upon activation, EPAC stimulates Rap1A, which in turn can activate the B-Raf/MEK1/2/ERK1/2 signaling cascade. The EPAC pathway has been implicated in a variety of cellular responses, including the enhancement of cell adhesion, the formation of cell junctions, and the regulation of intracellular calcium levels through the activation of Calcium-Calmodulin-Dependent Protein Kinase II (CaMKII). nih.gov For instance, in endothelial cells, EPAC1 activation promotes the formation of junctions and reduces permeability. nih.gov In cardiac myocytes, EPAC can enhance intracellular calcium release. nih.gov

The following table provides a summary of the signaling pathways associated with different adrenergic receptor subtypes.

| Adrenergic Receptor Subtype | G-Protein Coupling | Associated Signaling Cascade(s) | Key Downstream Effectors | Example Cellular Outcomes |

| α1 (α1A, α1B, α1D) | Gq/11 | MAPK/ERK | PLC, PKC, PI3K, Ras, Raf, MEK | Smooth muscle contraction, Regulation of cell growth and proliferation |

| α2 (α2A, α2B, α2C) | Gi/o | MAPK/ERK | Src, Ras, Raf, MEK | Inhibition of neurotransmitter release, Regulation of cell growth |

| β1 | Gs, Gi | MAPK/ERK, EPAC | PKA, β-arrestin, EGFR, Rap1, CaMKII | Increased heart rate and contractility, Cardioprotection, Regulation of calcium signaling |

| β2 | Gs, Gi | MAPK/ERK, EPAC | PKA, β-arrestin, Rap1, B-Raf, MEK | Bronchodilation, Regulation of cell survival and proliferation, Modulation of immune responses |

| β3 | Gs, Gi | MAPK/ERK | Src | Lipolysis, Thermogenesis, Relaxation of smooth muscle |

Epinephrine in Physiological Systems: Molecular and Cellular Mechanisms

Neuroendocrine System Integration

The physiological response to stress is a complex interplay between the nervous and endocrine systems, with epinephrine (B1671497) acting as a key signaling molecule. Two primary axes, the Sympathetic-Adreno-Medullary (SAM) axis and the Hypothalamic-Pituitary-Adrenal (HPA) axis, are central to this response, and their activities are intricately linked.

The Sympathetic-Adreno-Medullary (SAM) axis represents the rapid, short-term component of the stress response. physiology.org When a stressor is perceived, the sympathetic nervous system is activated, leading to the release of acetylcholine (B1216132) from preganglionic sympathetic fibers that innervate the adrenal medulla. nih.gov This stimulation triggers the chromaffin cells of the adrenal medulla to synthesize and secrete catecholamines, primarily this compound and northis compound (B1679862), directly into the bloodstream. nih.govnih.gov In humans, approximately 80% of the catecholamine output from the adrenal medulla is this compound. nih.gov

Once in circulation, this compound acts as a hormone, binding to adrenergic receptors on target organs and tissues throughout the body to initiate the "fight-or-flight" response. oup.comnih.gov This response is characterized by a suite of physiological changes designed to prepare the body for immediate physical exertion. nih.gov These changes include increased heart rate and contractility, enhanced blood flow to skeletal muscles, and the mobilization of energy stores. physiology.orgnih.gov The activation of the SAM axis and the subsequent release of this compound provide a rapid and widespread mobilization of bodily resources to cope with acute threats. physiology.org

In contrast to the rapid SAM axis, the Hypothalamic-Pituitary-Adrenal (HPA) axis mediates a slower, more sustained response to stress. physiology.org The stress response involves both the SAM and HPA axes, which are two major systems that respond to stress. frontiersin.org The activation of the HPA axis begins in the hypothalamus with the release of corticotropin-releasing hormone (CRH). physiology.org CRH stimulates the anterior pituitary gland to secrete adrenocorticotropic hormone (ACTH), which in turn acts on the adrenal cortex to stimulate the release of glucocorticoids, most notably cortisol in humans. physiology.orgnih.gov

There is significant interplay and crosstalk between the SAM and HPA axes. oup.com The catecholamines released by the SAM axis, including this compound, can influence HPA axis activity. For instance, this compound can stimulate the release of CRH from the hypothalamus, thereby activating the HPA axis. basicmedicalkey.com Conversely, cortisol, the end product of the HPA axis, can modulate the synthesis of this compound in the adrenal medulla. The enzyme that converts northis compound to this compound, phenylethanolamine N-methyltransferase (PNMT), is stimulated by high local concentrations of cortisol flowing from the adrenal cortex to the medulla. nih.gov This bidirectional communication ensures a coordinated and regulated response to stress, where the initial rapid actions of this compound are sustained and modulated by the longer-term effects of cortisol. diabetesjournals.org This integrated response allows the body to manage both immediate and prolonged stressors effectively.

| Axis | Key Hormone(s) | Onset of Response | Primary Function in Stress |

| Sympathetic-Adreno-Medullary (SAM) | This compound, Northis compound | Rapid | "Fight-or-flight" response, immediate resource mobilization. physiology.orgnih.gov |

| Hypothalamic-Pituitary-Adrenal (HPA) | Corticotropin-Releasing Hormone (CRH), Adrenocorticotropic Hormone (ACTH), Cortisol | Slow, Sustained | Long-term adaptation to stress, energy regulation. physiology.orgphysiology.org |

Cellular Responses and Modulations

At the cellular level, this compound elicits a diverse range of responses by binding to adrenergic receptors, which are G-protein coupled receptors (GPCRs). nih.gov This binding initiates intracellular signaling cascades that ultimately alter enzyme activity, gene expression, and metabolic processes.

This compound's influence on cellular function is largely mediated through the activation of intracellular signaling pathways. Upon binding to β-adrenergic receptors, this compound triggers a conformational change in the receptor, leading to the activation of the Gs protein. oup.com This, in turn, stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP). Elevated intracellular cAMP levels activate protein kinase A (PKA). aklectures.com

Activated PKA can then phosphorylate various target proteins, including enzymes and transcription factors, thereby altering their activity. berkeley.edu One of the key transcription factors targeted by the PKA pathway is the cAMP response element-binding protein (CREB). oup.com Phosphorylation of CREB allows it to bind to specific DNA sequences known as cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating their transcription. nih.gov

A study on human skeletal muscle revealed that this compound can directly modulate the mRNA levels of numerous genes. oup.com These genes are involved in a wide range of functions, including carbohydrate and protein metabolism, as well as immunity and inflammatory responses. oup.com This demonstrates that this compound can induce broad transcriptional modifications to orchestrate complex physiological responses. nih.gov

This compound plays a crucial role in mobilizing energy stores to meet the increased metabolic demands of the stress response. numberanalytics.com Two key catabolic processes stimulated by this compound are glycogenolysis and lipolysis.

Glycogenolysis: In the liver and skeletal muscle, this compound stimulates the breakdown of glycogen (B147801) into glucose. britannica.com This process is initiated by the PKA-mediated phosphorylation and activation of phosphorylase kinase. youtube.com Activated phosphorylase kinase, in turn, phosphorylates and activates glycogen phosphorylase, the key enzyme responsible for cleaving glucose-1-phosphate units from glycogen chains. libretexts.orgyoutube.com In the liver, the resulting glucose-6-phosphate is dephosphorylated and released into the bloodstream to maintain blood glucose levels. libretexts.org In muscle cells, glucose-6-phosphate is utilized directly for glycolysis to produce ATP for muscle contraction. youtube.com

Lipolysis: In adipose tissue, this compound is a potent stimulator of lipolysis, the breakdown of triglycerides into glycerol (B35011) and free fatty acids. numberanalytics.com This process is primarily mediated by the activation of β-adrenergic receptors. annualreviews.orgnih.gov The subsequent activation of PKA leads to the phosphorylation and activation of hormone-sensitive lipase (B570770) (HSL) and adipose triglyceride lipase (ATGL), the rate-limiting enzymes in lipolysis. frontiersin.org The released free fatty acids can then be used by other tissues as an energy source. youtube.com

| Metabolic Process | Key Enzyme(s) Regulated by this compound | Primary Tissue(s) | Outcome |

| Glycogenolysis | Glycogen Phosphorylase, Phosphorylase Kinase | Liver, Skeletal Muscle | Increased glucose availability. youtube.comlibretexts.org |

| Lipolysis | Hormone-Sensitive Lipase (HSL), Adipose Triglyceride Lipase (ATGL) | Adipose Tissue | Increased free fatty acid release for energy. frontiersin.org |

The nervous and immune systems are intricately linked, and this compound serves as a key mediator in this neuroimmune communication. nih.gov Immune cells, including lymphocytes, macrophages, neutrophils, and natural killer (NK) cells, express adrenergic receptors, primarily the β2-adrenergic receptor, making them responsive to this compound. nih.govnih.gov

This compound can exert complex and sometimes opposing effects on immune function. For instance, stimulation of β2-adrenergic receptors generally has an anti-inflammatory effect, inhibiting the production of pro-inflammatory cytokines such as TNF-α and various interleukins (IL-1β, IL-2, IL-6, IL-12) by immune cells like macrophages. clinmedjournals.orgfrontiersin.org Conversely, activation of α-adrenergic receptors can sometimes promote the release of pro-inflammatory mediators. clinmedjournals.org

This compound also influences the migration and activity of immune cells. It can modulate the expression of adhesion molecules on neutrophils and affect their migration. nih.gov In NK cells, this compound can induce their relocalization and modulate their cytotoxic activity. nih.gov This modulation of immune cell function by this compound highlights the critical role of the sympathetic nervous system in regulating the immune response, ensuring an appropriate reaction to challenges like infection and inflammation while preventing excessive and damaging inflammation. nih.gov

Role in Cell Growth, Motility, and Apoptosis/Anoikis

This compound, a key catecholamine, plays a multifaceted role in regulating fundamental cellular processes, including growth, motility, and programmed cell death. Its influence is not uniform across all cell types; instead, it is highly context-dependent, varying with the cell lineage, the expression profile of adrenergic receptors, and the prevailing physiological or pathological conditions. Research has increasingly pointed towards the significance of this compound-mediated signaling in the progression of various diseases, particularly cancer, by modulating the core machinery of cell proliferation, migration, and survival.

Influence on Cell Growth and Proliferation

This compound has been shown to directly impact cell proliferation, with many studies focusing on its effects within the context of cancer. In several cancer cell lines, this compound acts as a growth promoter. For instance, studies on breast cancer cell lines, such as MCF-7 and MDA-MB-231, have demonstrated that this compound can enhance cell proliferation. nih.gove-century.us This proliferative effect is linked to the activation of specific intracellular signaling cascades. One of the key pathways implicated is the p38 mitogen-activated protein kinase (MAPK) pathway. nih.gove-century.us Upon binding to β-adrenergic receptors on the cell surface, this compound can trigger a signaling cascade that leads to the increased phosphorylation and activation of p38 MAPK, which in turn promotes cell growth. nih.gove-century.us

Further investigation into the cellular mechanisms reveals that this compound can influence the cell cycle. In breast cancer cells, treatment with this compound leads to an accumulation of cells in the S phase, the phase of DNA synthesis, suggesting that the hormone actively promotes DNA replication, a critical step for cell division. e-century.us Similarly, in T cell lymphoma, this compound has been found to facilitate cell proliferation by upregulating the expression of proliferation markers like Proliferating Cell Nuclear Antigen (PCNA) and cyclin D, while downregulating the tumor suppressor protein p53. nih.gov The effect of this compound on proliferation has also been observed in multiple myeloma cells, where it stimulates growth—an effect that can be countered by the β-blocker propranolol. nih.gov

However, the effect of this compound on cell growth is not exclusively proliferative. At least one report has indicated that this compound could inhibit the proliferation of breast cancer cells, highlighting the complexity of adrenergic signaling in cancer biology. nih.gov

Interactive Table 1: Effect of this compound on Cell Proliferation Below is an interactive table summarizing research findings on the impact of this compound on cell proliferation across various cell types.

| Cell Line | Cell Type | Effect on Proliferation | Key Signaling Pathway/Mechanism | Source(s) |

| MCF-7 | Breast Cancer | Enhanced | p38 MAPK activation; Increased S-phase entry | nih.gove-century.us |

| MDA-MB-231 | Breast Cancer | Enhanced | p38 MAPK activation; Increased S-phase entry | nih.gove-century.us |

| U266 | Multiple Myeloma | Enhanced | β-adrenoceptor signaling | nih.gov |

| T cell lymphoma cells | T cell lymphoma | Enhanced | Upregulation of PCNA and cyclin D; Downregulation of p53 | nih.gov |

Modulation of Cell Motility and Invasion

Cell motility is a critical process in both normal physiological events and in pathological conditions like cancer metastasis. This compound, primarily through the activation of β2-adrenergic receptors (β2-AR), has been identified as a potent stimulator of cancer cell migration and invasion. nih.gov Chronic stress, which elevates circulating this compound levels, is thought to accelerate cancer progression partly through this mechanism. nih.gov

Research on hepatocellular carcinoma and breast cancer cells shows that this compound significantly increases their migratory and invasive capabilities. nih.gov The molecular mechanism underlying this effect involves the activation of the β2-AR, which in turn stimulates the non-receptor tyrosine kinase Src. nih.govnih.gov The activation of the β2-AR/Src signaling axis is a crucial driver of the enhanced mobility in these cancer cells. nih.gov In addition to Src, the p38 MAPK pathway has also been shown to be involved in the this compound-induced migration and invasion of breast cancer cells. nih.gove-century.us

Beyond its role in cancer, this compound has been observed to regulate coordinated cellular movement in simpler organisms. In the nerveless placozoan Trichoplax, this compound governs collective cell movement by controlling the beating direction of cilia, demonstrating an evolutionarily conserved role in modulating cell motility. nih.gov

Interactive Table 2: Effect of this compound on Cell Motility This table provides a summary of findings regarding this compound's role in cell migration and invasion.

| Cell Line/Organism | Cell Type | Effect on Motility | Key Signaling Pathway/Mechanism | Source(s) |

| Hep3B | Hepatocellular Carcinoma | Increased migration and invasion | β2-AR/Src activation | nih.gov |

| MDA-MB-231 | Breast Cancer | Increased migration and invasion | β2-AR/Src activation; p38 MAPK pathway | nih.gove-century.usnih.gov |

| MCF-7 | Breast Cancer | Increased migration and invasion | p38 MAPK pathway | nih.gove-century.us |

| Trichoplax | Placozoa | Regulates coordinated movement | Ciliary beating direction | nih.gov |

Regulation of Apoptosis and Anoikis

Apoptosis, or programmed cell death, is a vital process for eliminating damaged or unwanted cells. Anoikis is a specific form of apoptosis triggered by the loss of cell adhesion to the extracellular matrix. A significant body of evidence suggests that this compound can exert a potent anti-apoptotic effect, thereby promoting cell survival, particularly in cancer cells. sandiego.edunih.gov

This protective mechanism is primarily mediated through the β2-adrenergic receptor. researchgate.netbohrium.com Upon activation by this compound, the β2-AR initiates a signaling cascade involving the production of cyclic AMP (cAMP) and the subsequent activation of cAMP-dependent protein kinase (PKA). sandiego.eduaacrjournals.org A key downstream target of PKA in this pathway is the pro-apoptotic protein BAD (Bcl-2-associated death promoter). PKA phosphorylates BAD, leading to its inactivation. nih.govbohrium.com This prevents BAD from promoting apoptosis, thus shielding the cell from programmed cell death. This anti-apoptotic signaling has been documented in prostate and breast cancer cells. sandiego.eduresearchgate.net

Furthermore, this compound and northis compound can protect ovarian cancer cells from anoikis by activating a focal adhesion kinase (FAK)-mediated signaling pathway. researchgate.net In T cell lymphoma, this compound inhibits apoptosis by increasing the levels of the anti-apoptotic protein BCL2 and decreasing the pro-apoptotic protein PARP. nih.gov

In stark contrast to its anti-apoptotic role in cancer, some studies have shown that this compound can also induce apoptosis. In cultured retinal pigment epithelium cells, this compound was found to trigger apoptosis in a dose- and time-dependent manner, suggesting a potential pathophysiological mechanism in certain degenerative eye conditions. nih.gov This highlights the cell-type-specific and context-dependent nature of this compound's effects on apoptosis.

Interactive Table 3: Effect of this compound on Apoptosis/Anoikis The table below summarizes the dual roles of this compound in regulating programmed cell death.

| Cell Line | Cell Type | Effect on Apoptosis/Anoikis | Key Signaling Pathway/Mechanism | Source(s) |

| C4-2, LNCaP | Prostate Cancer | Protection from apoptosis | β2-AR/PKA/BAD phosphorylation | sandiego.eduresearchgate.netbohrium.com |

| MDA-MB-231 | Breast Cancer | Protection from apoptosis | β2-AR/PKA/BAD phosphorylation | sandiego.eduresearchgate.netbohrium.com |

| Ovarian cancer cells | Ovarian Cancer | Protection from anoikis | FAK-mediated signaling | researchgate.net |

| T cell lymphoma cells | T cell lymphoma | Inhibition of apoptosis | Increased BCL2; Decreased PARP | nih.gov |

| Porcine retinal pigment epithelium cells | Retinal Pigment Epithelium | Induction of apoptosis | Dose- and time-dependent | nih.gov |

Table of Compounds

Regulation of Epinephrine Synthesis and Release

Hormonal Control Mechanisms

Hormonal regulation is central to the synthesis of epinephrine (B1671497), primarily through the action of glucocorticoids on the key enzyme responsible for converting northis compound (B1679862) to this compound.

The final step in this compound biosynthesis, the methylation of northis compound, is catalyzed by the enzyme phenylethanolamine N-methyltransferase (PNMT). The expression and activity of PNMT are heavily dependent on glucocorticoids, such as corticosterone (B1669441), which are synthesized in the adrenal cortex. wikipedia.orgjneurosci.org The anatomical proximity of the adrenal cortex to the medulla is crucial, as it allows for a high concentration of glucocorticoids to reach the chromaffin cells of the medulla where PNMT is located.

Research has shown that glucocorticoids regulate PNMT through multiple mechanisms. In vitro studies have demonstrated that glucocorticoids can increase PNMT gene expression. nih.govresearchwithrutgers.com However, in vivo studies suggest a more complex relationship, indicating that supraphysiological doses of glucocorticoids are needed to restore PNMT activity after the removal of the pituitary gland (hypophysectomy). nih.gov This suggests that while glucocorticoids do influence gene expression, their primary role in vivo may be more indirect, possibly through the stabilization of the enzyme or regulation of its co-substrate. nih.gov

Studies using cultured bovine chromaffin cells have identified a high-affinity glucocorticoid receptor, and the addition of dexamethasone (B1670325) (a synthetic glucocorticoid) to these cultures increases PNMT activity. jneurosci.org This effect is consistent with a receptor-mediated process. Furthermore, the increase in PNMT activity appears to require both RNA and protein synthesis, as it can be blocked by metabolic inhibitors. nih.gov Glucocorticoids have also been shown to increase the biological half-life of the PNMT enzyme. wikipedia.org

| Agent | Effect on PNMT mRNA | Effect on PNMT Activity | Notes |

|---|---|---|---|

| Dexamethasone (low dose) | No alteration | Decreased | Consistent with suppression of endogenous steroid production. nih.gov |

| Dexamethasone (high dose) | 10- to 20-fold increase | Progressively restored to normal | Demonstrates dose-dependent effects on both mRNA and enzyme activity. nih.gov |

| Corticosterone | Increase | Increase | Positively influences the maintenance of PNMT mRNA. wikipedia.orgnih.gov |

Neural Control Mechanisms

The nervous system exerts direct and rapid control over the release of this compound from the adrenal medulla, primarily through the sympathetic nervous system.

The adrenal medulla is principally innervated by preganglionic sympathetic fibers originating in the spinal cord, which travel via the splanchnic nerves. nih.govphysiology.org These nerves synapse directly onto the chromaffin cells of the adrenal medulla. When stimulated, the splanchnic nerve endings release the neurotransmitter acetylcholine (B1216132). youtube.com This cholinergic stimulation leads to the depolarization of the chromaffin cells, triggering the influx of calcium and subsequent exocytosis of vesicles containing catecholamines, including this compound and northis compound. nih.gov

Stimulation of the splanchnic nerve has been shown to cause a significant release of this compound and northis compound. nih.gov Studies in calves have demonstrated that electrical stimulation of the splanchnic nerve leads to the release of catecholamines from the adrenal medulla. nih.gov Interestingly, research also suggests that splanchnic nerve activity can modulate the adrenal gland's sensitivity to other signals, such as ACTH, thereby influencing corticosterone production, which in turn affects PNMT activity. physiology.org This highlights a complex interplay between neural and hormonal control systems.

As the primary neurotransmitter at the splanchnic nerve-adrenal medulla synapse, acetylcholine is the key cholinergic agonist initiating this compound release. Nicotine, another cholinergic agonist, can also stimulate catecholamine secretion from cultured chromaffin cells. jneurosci.org The effect of cholinergic stimulation is selective for adrenomedullary activation. Studies in humans using the cholinesterase inhibitor physostigmine, which increases the availability of acetylcholine, showed a dramatic increase in plasma this compound levels with only a slight increase in northis compound. nih.govnih.gov This indicates a preferential release of this compound from the adrenal medulla under central cholinergic stimulation. nih.gov The receptors on the chromaffin cells that bind acetylcholine are primarily nicotinic cholinergic receptors. youtube.com

| Agent | Mechanism | Effect | Reference |

|---|---|---|---|

| Acetylcholine | Primary neurotransmitter from splanchnic nerve endings. | Directly stimulates chromaffin cells to release this compound. | youtube.com |

| Physostigmine | Cholinesterase inhibitor; increases acetylcholine levels. | Dramatically increases plasma this compound levels. | nih.govnih.gov |

| Nicotine | Directly binds to and activates nicotinic cholinergic receptors on chromaffin cells. | Stimulates catecholamine secretion. | jneurosci.org |

Nitric Oxide Modulation of Biosynthetic Enzymes

Nitric oxide (NO), a versatile signaling molecule, has been identified as a modulator of catecholamine synthesis. nih.govscirp.org Research on bovine chromaffin cells has shown that NO can upregulate the transcript levels of all the key catecholamine biosynthetic enzymes: tyrosine hydroxylase, dopamine (B1211576) β-hydroxylase, and importantly for this compound synthesis, phenylethanolamine N-methyltransferase (PNMT). nih.gov This upregulation of gene expression leads to long-term increases in the activities of these enzymes and a subsequent increase in intracellular catecholamine levels. nih.gov

The mechanism of NO's action appears to be mediated through the cGMP-dependent signaling pathway. nih.govscirp.org NO generators, such as sodium nitroprusside, were found to increase the mRNA levels of these enzymes, and this effect was diminished by inhibitors of soluble guanylate cyclase and cGMP-dependent protein kinase. nih.gov This indicates that NO stimulates the production of cGMP, which in turn activates a kinase cascade that leads to increased gene expression for the enzymes involved in synthesizing this compound. scirp.org

Advanced Analytical Methodologies for Epinephrine Quantification in Research

Chromatographic Techniques

Chromatography, a cornerstone of analytical chemistry, separates components of a mixture for subsequent quantification. High-performance liquid chromatography (HPLC) and its coupling with mass spectrometry (LC-MS/MS) are the most powerful and widely used techniques for epinephrine (B1671497) analysis due to their high resolution, sensitivity, and specificity. scielo.br

High-Performance Liquid Chromatography (HPLC) is a well-established technique for the determination of this compound in various samples, including pharmaceutical preparations and biological fluids. jksus.org The method's robustness is enhanced by coupling it with sensitive detection systems, with fluorometric detection being a prominent choice for quantifying the low concentrations of this compound found in biological samples. nih.govnih.gov

Fluorometric detection offers high sensitivity and specificity. nih.gov this compound can be derivatized to form a fluorescent compound, significantly enhancing detection limits. For instance, a method involving separation on a reversed-phase column followed by reaction with ethylenediamine (B42938) at 70°C and pH 8.2 allows for the fluorometric determination of this compound with detection limits in the picogram range (20 to 40 pg). nih.gov This high sensitivity is critical for studying this compound kinetics under physiological conditions, such as measuring its concentration in arterial and venous plasma. nih.gov One study successfully applied a highly sensitive HPLC method with fluorometric detection to measure plasma this compound concentrations as low as 6.8 +/- 0.75 ng/L in venous samples. nih.gov

Besides fluorometric detection, UV detection is also utilized, particularly in pharmaceutical analysis. A United States Pharmacopeia (USP) method for this compound analysis employs a Legacy L1 C18 reversed-phase column with a mobile phase of water and methanol (B129727) containing 1-octanesulfonic acid, with detection at 270 nm. sielc.com While effective, electrochemical and fluorescence methods are generally considered more sensitive than UV detection for biological samples. researchgate.net

Table 1: HPLC Methods for this compound Quantification

| Method | Matrix | Detection Method | Key Findings/Detection Limit | Reference |

|---|---|---|---|---|

| HPLC with Fluorometric Detection | Human Plasma | Fluorometric | Venous E concentration: 6.8 +/- 0.75 ng/L. High sensitivity for kinetic studies. | nih.gov |

| HPLC with Fluorometric Detection | Human Urine | Fluorometric (post-column derivatization with ethylenediamine) | Detection limits of 20 to 40 pg. | nih.gov |

| HPLC with UV Detection | Pharmaceuticals | UV (279 nm) | Stability-indicating method for adrenaline tartrate. LOQ was determined. | jksus.org |

| USP HPLC Method | Pharmaceuticals | UV (270 nm) | Separation of this compound and phenylephrine (B352888) on a Legacy L1 C18 column. | sielc.com |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a preferred technique for this compound analysis, offering superior specificity, accuracy, and sensitivity, especially for the low circulating concentrations found in biological fluids like plasma. scielo.brnih.gov This method combines the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry. preprints.org

The low concentrations of this compound in plasma necessitate highly sensitive LC-MS/MS methods. nih.gov Various approaches have been developed to achieve low limits of quantification (LOQ). One method, using in-sample ion-pairing chromatography, achieved an LOQ of 0.02 nmol/L for this compound in plasma. nih.gov Another study reported an LOQ of 5.00 pg/mL for this compound using a semi-automated solid-phase extraction (SPE) procedure followed by derivatization. researchgate.net Derivatization techniques, such as using propionic anhydride, can enhance sensitivity by a factor of 4–30 and improve specificity. nih.gov

LC-MS/MS methods have been successfully validated for the simultaneous quantification of this compound and other catecholamines or their metabolites, such as northis compound (B1679862), dopamine (B1211576), and metanephrines. scielo.brnih.gov These methods are crucial for clinical research into neuroendocrine tumors and other metabolic disorders. nih.gov

Table 2: LC-MS/MS Methodologies for this compound Quantification

| Method | Matrix | Sample Preparation | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|

| In-sample Ion-pairing chromatography (IPC) LC-MS/MS | Human Plasma | Solid-Phase Extraction (SPE) | 0.02 nmol/L | nih.gov |

| LC-MS/MS with derivatization (d4-acetaldehyde) | Human Plasma | Semi-automated alumina (B75360) 96-well SPE | 5.00 pg/mL | researchgate.net |

| LC-MS/MS with in-matrix derivatization (propionic anhydride) | Human Plasma | In-situ derivatization without prior extraction | 0.03 nmol/L | nih.gov |

| LC-MS/MS | Human Plasma | Protein precipitation and Liquid-Liquid Extraction (LLE) | 15 pg/mL | scielo.br |

Spectrophotometric and Spectrofluorometric Approaches

Spectrophotometric and spectrofluorometric methods offer simpler and more cost-effective alternatives to chromatography for this compound quantification. mdpi.comnih.gov These techniques are based on the formation of a colored or fluorescent product upon reaction of this compound with a specific reagent. nih.govnih.gov

A simple spectrophotometric method involves the reaction of this compound with sodium periodate (B1199274) in an aqueous alcoholic medium, which develops a stable red color with a maximum absorbance (λmax) at 490 nm. nih.gov Another approach uses the reaction with 18-molybdodiphosphate heteropoly anion, which is reduced by this compound to form a colored compound. nih.govsigmaaldrich.com This method, implemented in a stepwise injection analysis (SWIA) system, demonstrated a linear range of 1.5-30 μmol/L. nih.gov

More recent developments have utilized nanomaterials to enhance sensitivity. One method uses silver triangular nanoplates (AgTNPs) as a colorimetric probe. The interaction with this compound causes a change in the nanoparticles' morphology and a corresponding spectral shift, allowing for a detection limit of 3 μM. researchgate.net Fluorescence techniques have also been advanced through the use of modified magnetic nanoparticles (Fe3O4-APTS) for the extraction and subsequent quantification of this compound in samples like human urine, demonstrating their potential for monitoring adrenaline levels in biological fluids. chemrevlett.com

Electrochemical Methods

Electrochemical methods have gained significant attention for this compound detection due to their inherent advantages, including high sensitivity, rapid response, simplicity, and low cost. researchgate.netmdpi.comnih.gov These techniques typically involve the use of chemically modified electrodes that facilitate the electrochemical oxidation of this compound, generating a measurable signal.

A variety of materials have been used to modify electrodes to enhance their sensitivity and selectivity towards this compound. These include:

Laponite Clay-Modified Graphene: An inkjet-printed graphene electrode modified with a thin layer of laponite clay mineral demonstrated a detection limit of 0.26 μM for this compound using differential pulse voltammetry. mdpi.comunibo.it

Cerium Oxide-Zinc Oxide (CeO2-ZnO) Nanocomposite: A glassy carbon electrode (GCE) modified with a CeO2-ZnO nanocomposite showed a wide linear range from 0.1 to 900.0 μM and a low detection limit of 0.03 μM. nih.gov

Gold Nanoparticles (AuNPs) and Conducting Polymers: A sensor using a nanocomposite of gold nanoparticles and a conducting polymer matrix displayed a linear response to this compound from 10 to 640 μM with a detection limit of 1.4 μM. mdpi.com

Mesoporous Carbon and Nickel Oxide (OMC-NiO): Modification of a GCE with this nanocomposite resulted in significantly higher peak currents compared to unmodified electrodes, indicating enhanced electrocatalytic activity for this compound detection. nih.gov

These modified electrodes offer promising platforms for the development of simple and effective sensors for this compound analysis in real samples, including pharmaceutical preparations and urine. nih.govunibo.it

Table 3: Electrochemical Methods for this compound Detection

| Electrode Modification | Detection Technique | Linear Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Laponite Clay/Inkjet-Printed Graphene Electrode | Differential Pulse Voltammetry | 0.8 µM to 10 μM | 0.26 μM | unibo.it |

| CeO2-ZnO Nanocomposite/Glassy Carbon Electrode | Voltammetry/Chronoamperometry | 0.1 to 900.0 μM | 0.03 μM | nih.gov |

| Gold Nanoparticles/Conducting Polymer | Cyclic Voltammetry | 10 to 640 μM | 1.4 μM | mdpi.com |

| Mesoporous Carbon and Nickel Oxide (OMC-NiO)/GCE | Differential Pulse Voltammetry | Not specified | 0.084 μM | nih.gov |

Sample Preparation Techniques (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction, Magnetic Nanoparticles)

Effective sample preparation is a critical prerequisite for the accurate quantification of this compound, especially in complex biological matrices like plasma and urine. nih.govphenomenex.com The primary goals are to remove interfering substances, concentrate the analyte, and transfer it into a solvent compatible with the analytical instrument. phenomenex.com Commonly employed techniques include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and methods using magnetic nanoparticles. nih.gov